1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
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Overview
Description
1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine-2,5-dione core, which is a common motif in many biologically active molecules, and an azetidin-3-yl moiety, which is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 3-(benzyloxy)benzoyl chloride with an appropriate azetidine derivative under basic conditions to form the azetidin-3-yl intermediate.
Coupling with Pyrrolidine-2,5-dione: The azetidin-3-yl intermediate is then coupled with pyrrolidine-2,5-dione using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields a benzoic acid derivative, while reduction of the carbonyl groups results in hydroxyl derivatives.
Scientific Research Applications
1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the azetidin-3-yl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-({1-[3-(Methoxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- 1-({1-[3-(Ethoxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
Uniqueness
1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to the presence of the benzyloxy group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as methoxy or ethoxy groups.
Properties
IUPAC Name |
1-[[1-(3-phenylmethoxybenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-20-9-10-21(26)24(20)14-17-12-23(13-17)22(27)18-7-4-8-19(11-18)28-15-16-5-2-1-3-6-16/h1-8,11,17H,9-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFLWMKVOCEDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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